molecular formula C6H12OS2 B8311129 1-Methylsulfanyl-1-methylsulfinylcyclobutane

1-Methylsulfanyl-1-methylsulfinylcyclobutane

Cat. No.: B8311129
M. Wt: 164.3 g/mol
InChI Key: UUORUSHTHWLOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylsulfanyl-1-methylsulfinylcyclobutane is a useful research compound. Its molecular formula is C6H12OS2 and its molecular weight is 164.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

1-methylsulfanyl-1-methylsulfinylcyclobutane

InChI

InChI=1S/C6H12OS2/c1-8-6(9(2)7)4-3-5-6/h3-5H2,1-2H3

InChI Key

UUORUSHTHWLOMP-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCC1)S(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydrofuran (15 ml) was added to 1.01 g of potassium hydride, and with stirring under ice cooling, 1.044g of formaldehyde dimethyl mercaptal S-oxide was added dropwise. After stirring for 1 hour with ice cooling, 2.070g of 1,3-dibromopropane was added dropwise over the course of about 10 minutes. The mixture was stirred for 1 hour with ice cooling, and then for 17 hours at room temperature. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and then separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol) to afford 1.081g of cyclobutanone dimethyl mercaptal S-oxide and 199 mg of formaldehyde dimethyl mercaptal S-oxide, both as a light yellow oil. The yield was 78%. The physical properties were as follows:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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